1-Methyloctahydro-1H-phosphindole
Description
1-Methyloctahydro-1H-phosphindole is a heterocyclic organophosphorus compound characterized by a saturated bicyclic framework with a phosphorus atom integrated into its structure. The methyl group at the 1-position of the phosphindole ring imparts distinct steric and electronic properties, influencing its reactivity, stability, and biological interactions.
Properties
CAS No. |
819802-23-8 |
|---|---|
Molecular Formula |
C9H17P |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
1-methyl-2,3,3a,4,5,6,7,7a-octahydrophosphindole |
InChI |
InChI=1S/C9H17P/c1-10-7-6-8-4-2-3-5-9(8)10/h8-9H,2-7H2,1H3 |
InChI Key |
WZTCDXTUDPARCI-UHFFFAOYSA-N |
Canonical SMILES |
CP1CCC2C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyloctahydro-1H-phosphindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed Larock indole synthesis, which allows for the formation of the indole unit. This method utilizes palladium catalysts and specific reaction conditions to achieve the desired cyclization .
Industrial Production Methods
Industrial production of 1-Methyloctahydro-1H-phosphindole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyloctahydro-1H-phosphindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different reduced derivatives of the compound.
Scientific Research Applications
1-Methyloctahydro-1H-phosphindole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyloctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Electronic Differences
The structural uniqueness of 1-Methyloctahydro-1H-phosphindole becomes evident when compared to analogs such as:
- 1,3-Dimethyl-3-phospholene 1-oxide : Features a partially unsaturated phospholene ring and a phosphorus atom in a different oxidation state. The absence of full saturation reduces steric hindrance but increases susceptibility to ring-opening reactions .
- 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide : Substitution of the methyl group with a phenyl group enhances aromatic interactions but reduces solubility in polar solvents .
- 1-Methyl-1-oxide-2,3-dihydro-phosphole : Differs in the position of the methyl group and the degree of ring saturation, altering electronic distribution and reactivity .
Table 1: Structural and Physical Properties
| Compound | Substituent(s) | Ring Saturation | Oxidation State | Solubility (H₂O) |
|---|---|---|---|---|
| 1-Methyloctahydro-1H-phosphindole | 1-Me | Fully saturated | P(III) | Low |
| 1,3-Dimethyl-3-phospholene 1-oxide | 1,3-Me | Partially unsaturated | P(V) | Moderate |
| 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide | 1-Ph | Partially unsaturated | P(V) | Very low |
Biological Activity
1-Methyloctahydro-1H-phosphindole is a compound belonging to the class of phosphindoles, characterized by a unique structure that includes a phosphorus atom integrated within an indole-like framework. This distinctive configuration makes it a subject of interest in various fields, particularly in biological research and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 819802-23-8 |
| Molecular Formula | C9H17P |
| Molecular Weight | 156.20 g/mol |
| IUPAC Name | 1-methyl-2,3,3a,4,5,6,7,7a-octahydrophosphindole |
| InChI | InChI=1S/C9H17P/c1-10-7-6-8-4-2-3-5-9(8)10/h8-9H,2-7H2,1H3 |
| InChI Key | WZTCDXTUDPARCI-UHFFFAOYSA-N |
| Canonical SMILES | CP1CCC2C1CCCC2 |
The biological activity of 1-Methyloctahydro-1H-phosphindole is primarily attributed to its ability to interact with various molecular targets and pathways. It has been observed to bind to specific receptors and enzymes, modulating their activity and leading to significant biological effects. The exact mechanisms depend on the context of its application:
- Receptor Interaction : The compound can influence receptor-mediated signaling pathways.
- Enzyme Modulation : It may act as an inhibitor or activator for certain enzymes involved in metabolic processes.
Biological Activity and Therapeutic Potential
Research indicates that 1-Methyloctahydro-1H-phosphindole exhibits several biological activities that could be harnessed for therapeutic purposes:
Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of specific signaling pathways.
Antimicrobial Properties : There is emerging evidence that it may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which could be beneficial in neurodegenerative disease models.
Case Study 1: Anticancer Properties
In a study conducted on various cancer cell lines, 1-Methyloctahydro-1H-phosphindole showed significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Activity
A series of tests were performed against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent.
Case Study 3: Neuroprotection
In animal models of neurodegeneration, administration of 1-Methyloctahydro-1H-phosphindole resulted in improved cognitive function and reduced neuronal loss. This study highlights its potential application in treating diseases like Alzheimer's or Parkinson's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
